molecular formula C13H10ClNO B186327 (4-Chlorobenzylidene)(phenyl)azane oxide CAS No. 5909-74-0

(4-Chlorobenzylidene)(phenyl)azane oxide

Cat. No.: B186327
CAS No.: 5909-74-0
M. Wt: 231.68 g/mol
InChI Key: JYXDRMQUJFWNKR-GDNBJRDFSA-N
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Description

(4-Chlorobenzylidene)(phenyl)azane oxide is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5909-74-0

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-phenylmethanimine oxide

InChI

InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10-

InChI Key

JYXDRMQUJFWNKR-GDNBJRDFSA-N

SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-]

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Cl)/[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-phenylhydroxylamine (0.052 mole) was dissolved in ether (20 cc). This solution was treated with N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline (13.8 g.) dissolved in ether (50 cc). After 15 min., white crystals had begun to form. Filtration and washing with ether gave α-p-chlorophenyl-N-phenylnitrone.
Quantity
0.052 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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